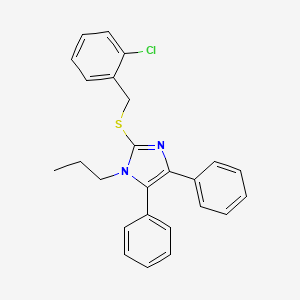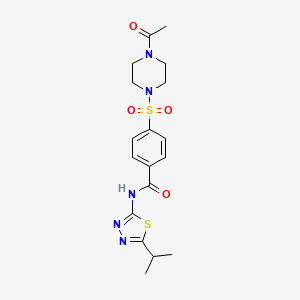
(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine is an organic compound characterized by its unique structural components, including a piperazine ring, a thiophene moiety, and a styryl sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Styryl Sulfonyl Intermediate
Starting Materials: 4-methylbenzaldehyde and a sulfonyl chloride.
Reaction Conditions: The aldehyde undergoes a Wittig reaction with a phosphonium ylide to form the styryl sulfonyl intermediate.
Catalysts/Reagents: Triphenylphosphine, base (e.g., sodium hydride), and solvent (e.g., tetrahydrofuran).
-
Thiophene Substitution
Starting Materials: The styryl sulfonyl intermediate and thiophene-3-carboxaldehyde.
Reaction Conditions: A nucleophilic substitution reaction where the thiophene moiety is introduced.
Catalysts/Reagents: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).
-
Piperazine Coupling
Starting Materials: The substituted styryl sulfonyl compound and piperazine.
Reaction Conditions: The final coupling reaction to form the target compound.
Catalysts/Reagents: Base (e.g., triethylamine), solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the thiophene or piperazine rings.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Often performed in anhydrous solvents.
Products: Reduced forms of the sulfonyl group or the double bond in the styryl moiety.
-
Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies widely; can be acidic, basic, or neutral.
Products: Substituted derivatives at the piperazine or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Tetrahydrofuran, dimethylformamide, dichloromethane.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could be harnessed to treat various diseases.
Industry
In the materials science field, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structural components may contribute to the performance of these materials in various applications.
Mecanismo De Acción
The mechanism of action of (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds, while the piperazine ring might interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-((4-methylstyryl)sulfonyl)-4-(phenylmethyl)piperazine: Similar structure but with a phenyl group instead of a thiophene.
(E)-1-((4-methylstyryl)sulfonyl)-4-(pyridin-3-ylmethyl)piperazine: Contains a pyridine ring instead of a thiophene.
(E)-1-((4-methylstyryl)sulfonyl)-4-(furan-3-ylmethyl)piperazine: Features a furan ring in place of the thiophene.
Uniqueness
The presence of the thiophene ring in (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine distinguishes it from similar compounds. Thiophene rings can impart unique electronic properties, potentially enhancing the compound’s reactivity and interactions in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-16-2-4-17(5-3-16)7-13-24(21,22)20-10-8-19(9-11-20)14-18-6-12-23-15-18/h2-7,12-13,15H,8-11,14H2,1H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVBNOJDEFTRIQ-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2982428.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2982430.png)

![3-nitro-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2982433.png)

![3-[2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2982435.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982436.png)
![8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2982439.png)

![3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B2982441.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2982445.png)
![Methyl 4-[(Z)-3-(4-butylanilino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2982448.png)

